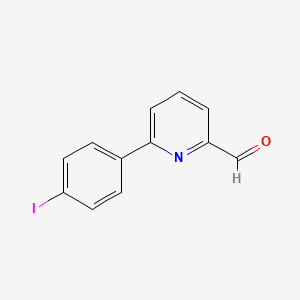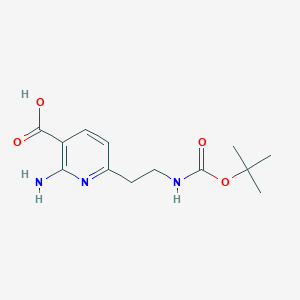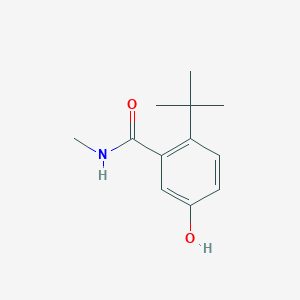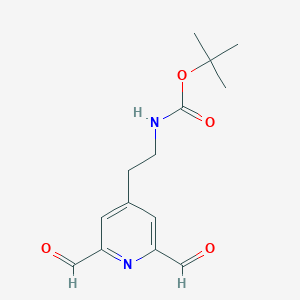
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the formyl groups at the 2 and 6 positions. The tert-butyl group is then added to the nitrogen atom of the pyridine ring, and the ethylcarbamate moiety is introduced through a carbamation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in coordination with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
Tert-butyl 2-(2,6-diformylpyridin-4-YL)ethylcarbamate is unique due to the presence of both formyl and ethylcarbamate groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,6-diformylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)15-5-4-10-6-11(8-17)16-12(7-10)9-18/h6-9H,4-5H2,1-3H3,(H,15,19) |
InChI Key |
MPNJJQXVHNQUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



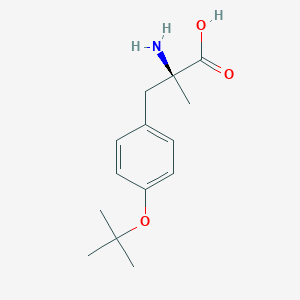
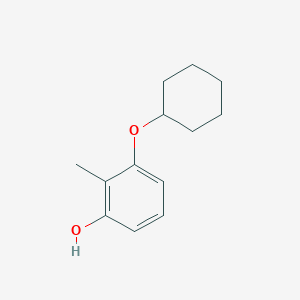
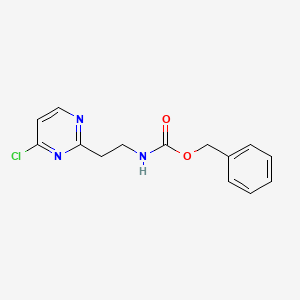
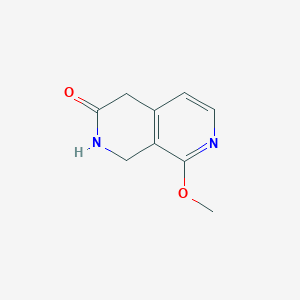
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
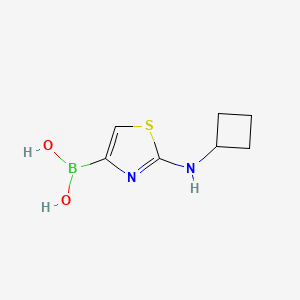
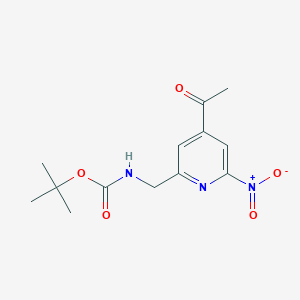
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
